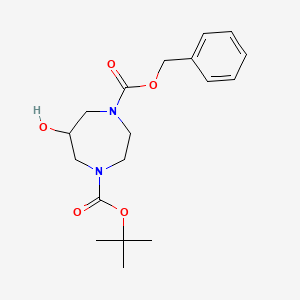

1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate

Description

1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate is a seven-membered diazepane ring derivative featuring benzyl and tert-butyl ester groups at the 1- and 4-positions, respectively, along with a hydroxyl substituent at the 6-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs like suvorexant, a dual orexin receptor antagonist used to treat insomnia . The hydroxyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and interaction with biological targets. Its synthesis often involves chiral resolution techniques or catalytic asymmetric methods to achieve enantiopurity, as demonstrated in large-scale preparations by Wallace et al. .

Properties

Molecular Formula |

C18H26N2O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(21)12-20)16(22)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3 |

InChI Key |

IBLGMARIYCFKGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC(C1)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Diazepane Ring Formation

- The diazepane core is typically synthesized by cyclization of a diamine precursor with diester or diacid derivatives.

- Cyclization is promoted under mild heating in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Base catalysts like triethylamine or sodium hydride may be used to deprotonate amine groups and facilitate ring closure.

- The reaction is often conducted under nitrogen atmosphere to avoid moisture and oxygen interference.

Hydroxymethyl Group Installation

- The hydroxymethyl substituent at the 6-position is introduced by selective hydroxylation or by nucleophilic substitution on a suitable leaving group precursor.

- For example, a protected diazepane intermediate bearing a leaving group (e.g., mesylate or tosylate) at the 6-position can be treated with aqueous hydroxide or sodium borohydride reduction to yield the hydroxymethyl group.

- Reaction monitoring by NMR and TLC ensures completion and selectivity.

Esterification to Form Dicarboxylate

- The final step involves esterification of the nitrogen atoms with benzyl and tert-butyl esters.

- This is achieved by reacting the diazepane intermediate with benzyl chloroformate and tert-butyl chloroformate under mild basic conditions.

- The reaction is typically carried out in dichloromethane or acetonitrile at 0–25 °C.

- The product is purified by chromatography and characterized by NMR, MS, and melting point analysis.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Diazepane ring cyclization | Diamine + diester, base catalyst (NaH, Et3N) | THF, DMF | 0–60 °C | Inert atmosphere (N2) |

| Benzyl group introduction | Benzyl bromide/chloride, base (Et3N) | DCM, acetonitrile | 0–25 °C | Controlled alkylation |

| tert-Butyl group addition | tert-Butyl chloroformate/bromide, base | DCM, acetonitrile | 0–25 °C | Protecting group installation |

| Hydroxymethyl installation | Hydroxide or NaBH4 reduction | Aqueous/organic | Room temperature | Selective substitution |

| Esterification | Benzyl/tert-butyl chloroformate, base | DCM, acetonitrile | 0–25 °C | Final ester formation |

Analytical and Purification Techniques

- Purity and identity are confirmed by nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^13C NMR.

- Mass spectrometry (MS) provides molecular weight confirmation.

- Melting point determination and solubility tests assess physical properties.

- Chromatographic methods such as flash column chromatography and preparative HPLC are used for purification.

- Stability studies under various pH and temperature conditions ensure compound integrity.

Research Findings and Optimization

- Studies indicate that the use of automated reactors and continuous flow chemistry can improve yield and reproducibility in industrial synthesis.

- Optimization of base equivalents and reaction times reduces by-product formation.

- Protecting group strategies are critical to achieve selective functionalization without cross-reactivity.

- Hydroxymethyl group introduction requires careful control to avoid over-reduction or ring opening.

This comprehensive synthesis approach for 1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate reflects current best practices in organic synthesis, combining classical cyclization, selective alkylation, and functional group transformations under controlled conditions to yield a high-purity compound suitable for further research and application.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can yield amines or alcohols.

Scientific Research Applications

1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Findings :

- The hydroxyl group in the target compound improves aqueous solubility compared to methyl-substituted analogs, which are more lipophilic .

- Di-tert-butyl esters (e.g., CAS 882645-09-2) lack the benzyl group, simplifying hydrogenolysis but reducing versatility in subsequent functionalization .

Ring Size and Conformational Variants

Key Findings :

- Spirocyclic derivatives exhibit rigid conformations, improving binding affinity to specific biological targets .

- Azepane analogs (7-membered ring) show distinct metabolic profiles compared to diazepane (6-membered) systems due to ring strain differences .

Functional Group Modifications

Biological Activity

1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate (CAS Number: 1823776-25-5) is a synthetic organic compound belonging to the diazepane class. Its unique structure, characterized by a diazepane ring with various substituents including a benzyl group and hydroxymethyl groups, suggests potential biological activity that warrants detailed examination. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate is with a molecular weight of approximately 314.377 g/mol. The compound features two carboxylate groups and a hydroxyl group, contributing to its reactivity and biological interactions .

The biological activity of 1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate is primarily attributed to its ability to interact with specific biological targets:

- Receptor Interaction : The compound may act as an agonist or antagonist at various neurological receptors. This interaction can modulate neurotransmitter release and influence signal transduction pathways .

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially scavenging free radicals and inhibiting oxidative stress .

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant activity. For instance, compounds with para-substituents show varying degrees of inhibition against DPPH radicals. Although specific data for 1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate is limited, its structural characteristics suggest potential antioxidant benefits .

Therapeutic Potential

The compound has been explored for various therapeutic applications:

- Anti-inflammatory Effects : Due to its structural features, it may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by inflammation.

- Neuroprotective Effects : Given its interaction with neurological receptors, there is potential for use in neurodegenerative diseases .

Comparative Analysis

A comparison with structurally similar compounds provides insight into the unique properties of 1-Benzyl 4-tert-butyl 6-hydroxy-1,4-diazepane-1,4-dicarboxylate:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | Piperazine ring instead of diazepane | Alters biological activity due to different ring structure |

| Di-Tert-butyl 6-Oxo-1,4-Diazepane-1,4-Dicarboxylate | Lacks hydroxyl group; has oxo group | Changes reactivity and potential applications |

| (S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate | Methyl substitution at a different position | Alters sterics and possibly activity |

This table illustrates how variations in structure can significantly influence the biological properties and applications of these compounds .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.